Dibenzenesulfonimide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(benzenesulfonyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S2/c14-18(15,11-7-3-1-4-8-11)13-19(16,17)12-9-5-2-6-10-12/h1-10,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQABVAKPIYHIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062557 | |
| Record name | Benzenesulfonamide, N-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2618-96-4 | |
| Record name | N-(Phenylsulfonyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2618-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, N-(phenylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002618964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, N-(phenylsulfonyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonamide, N-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(phenylsulphonyl)benzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.230 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Dibenzenesulfonimide
Conventional Synthetic Pathways
The traditional synthesis of Dibenzenesulfonimide typically involves the reaction of benzenesulfonamide (B165840) with benzenesulfonyl chloride in a basic aqueous solution. guidechem.comchemicalbook.com In one common method, benzenesulfonamide is dissolved in a sodium hydroxide (B78521) solution. Benzenesulfonyl chloride is then added, and the reaction mixture is heated. chemicalbook.comgoogle.com The pH of the reaction is carefully maintained between 7 and 9 by the continuous addition of a sodium hydroxide solution. guidechem.comchemicalbook.com The reaction proceeds under reflux for a set period, after which the mixture is cooled and acidified with hydrochloric acid to precipitate the product. guidechem.com
One documented procedure involves treating benzenesulfonamide with benzenesulfonyl chloride in a 5% sodium hydroxide solution at 50–55 °C for one to two hours, maintaining a pH of 7.2. chemicalbook.com Another method describes dissolving benzenesulfonamide in an alkaline solution, adding benzenesulfonyl chloride and sodium hydroxide solution dropwise, and refluxing for one hour. guidechem.com After cooling and acidification, the final product is isolated. guidechem.com A variation of this process involves reacting benzenesulfonamide and benzenesulfonyl chloride in an aqueous sodium hydroxide solution at temperatures reaching up to 100-105°C. google.comgoogle.com While this method can achieve high yields, the high temperature increases the risk of hydrolyzing the benzenesulfonyl chloride. google.com
Other reported conventional methods have utilized organic solvents. For instance, the reaction has been performed in tetrahydrofuran (B95107) using sodium hydride (NaH) as the base, or in dichloromethane (B109758) with triethylamine (B128534) (Et3N) and 4-dimethylaminopyridine (B28879) (DMAP). google.com However, these methods are often deemed unsuitable for large-scale industrial production due to the high cost of the reagents and solvents. google.com
Table 1: Comparison of Conventional Synthetic Methods for this compound
| Starting Materials | Base | Solvent | Temperature | Reported Yield | Reference |
|---|---|---|---|---|---|
| Benzenesulfonamide, Benzenesulfonyl Chloride | Sodium Hydroxide | Water | 50-55 °C | Not specified | chemicalbook.com |
| Benzenesulfonamide, Benzenesulfonyl Chloride | Sodium Hydroxide | Water | 100-105 °C | High | google.comgoogle.com |
| Benzenesulfonamide, Benzenesulfonyl Chloride | Sodium Hydroxide | Isopropanol | 30-35 °C | 72.4% | guidechem.com |
| Benzenesulfonamide, Benzenesulfonyl Chloride | Sodium Hydride (NaH) | Tetrahydrofuran | Not specified | Not specified | google.com |
| Benzenesulfonamide, Benzenesulfonyl Chloride | Et3N, DMAP | Dichloromethane | Not specified | Not specified | google.com |
Development of Sustainable and Atom-Economical Production Methods
In response to the growing need for environmentally friendly chemical processes, research has focused on developing sustainable and atom-economical methods for producing this compound. These "green" approaches aim to reduce or eliminate the use of hazardous solvents, minimize waste, and lower production costs, aligning with the principles of green chemistry. google.compatsnap.com A key advantage of these methods is the high atom utilization, meaning a large proportion of the atoms in the reactants are incorporated into the final product. google.comgoogle.com
A significant advancement in the sustainable synthesis of this compound is the development of a solvent-free mechanochemical method using a ball mill. google.compatsnap.comgoogle.com This technique, often referred to as grinding, avoids the use of solvents entirely during the reaction phase, which significantly reduces environmental pollution and production costs. google.compatsnap.com
The process involves placing benzenesulfonamide and benzenesulfonyl chloride into a ball mill and grinding them to ensure a sufficient and uniform mixture at room temperature. google.compatsnap.com Solid sodium hydroxide is then added in batches while grinding continues. google.compatsnap.com The reaction temperature is carefully maintained below 60°C. google.compatsnap.com The reaction equation is as follows:
C₆H₅SO₂NH₂ (Benzenesulfonamide) + C₆H₅SO₂Cl (Benzenesulfonyl Chloride) + NaOH (Sodium Hydroxide) → (C₆H₅SO₂)₂NH (this compound) + NaCl (Sodium Chloride) + H₂O (Water)
After the reaction is complete, the resulting solid mixture is removed from the mill. The product is then dissolved in an organic solvent like methanol (B129727) to separate it from the sodium chloride byproduct via filtration. google.compatsnap.com The final product is obtained after concentration, crystallization, and drying. google.com An important feature of this process is that the organic solvent used for purification can be recycled, further reducing costs and environmental impact. google.com The only significant byproduct is sodium chloride, which is of high purity and can be used as industrial salt. google.comgoogle.com This method is characterized by its operational simplicity, high atom utilization, and suitability for industrial-scale production. google.comgoogle.com
Table 2: Examples of Solvent-Free Mechanochemical Synthesis of this compound
| Molar Ratio (Benzenesulfonamide : Benzenesulfonyl Chloride : NaOH) | Reaction Time | Purification Solvent | Final Yield | Reference |
|---|---|---|---|---|
| 1 : 1.05 : 1.1 | 3-7 hours (grinding) | Methanol | 94.5% | patsnap.com |
| 1 : 1.15 : 1.2 | 3-7 hours (grinding) | Ethanol | 92.3% | patsnap.com |
| 1 : 1.3 : 1.35 | 3-7 hours (grinding) | Dichloromethane | 91.5% | patsnap.com |
Dibenzenesulfonimide As a Fundamental Nitrogen Source and Imidating Reagent
Intermolecular N-H Insertion Reactions
Dibenzenesulfonimide has proven to be an effective nitrogen source for intermolecular N-H insertion reactions, particularly with α-diazocarbonyl compounds. These reactions are significant for synthesizing nitrogen-containing molecules like α-amino esters, which are precursors to valuable pharmaceuticals. organic-chemistry.org
Amination of α-Diazocarbonyl Compounds under Metal-Free Conditions
A notable application of this compound is in the transition-metal-free intermolecular N-H insertion of α-diazocarbonyl compounds. organic-chemistry.orgnih.gov In these reactions, this compound stands out as the nitrogen source of choice due to the high yields and shorter reaction times it affords compared to other nitrogen sources. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgacs.org
The reaction proceeds efficiently, with studies showing yields of up to 84%. organic-chemistry.org It is compatible with a variety of α-diazo compounds and can tolerate different substituents on the phenyl ring. organic-chemistry.org The process is also scalable, and important functional groups such as vinyl and alkynyl groups remain intact during the reaction. organic-chemistry.org
Mechanistic studies suggest that the reaction follows a pathway involving a sequence of protonation and nucleophilic substitution. organic-chemistry.orgnih.govorganic-chemistry.orgorganic-chemistry.orgacs.org The acidity of this compound is a key factor in its effectiveness, as it facilitates the protonation of the diazo compound, forming a procarbonium ion. This is followed by a nucleophilic substitution via an SN2-type mechanism. organic-chemistry.org This metal-free approach offers a simpler, more efficient, and environmentally friendly alternative to traditional metal-catalyzed methods. organic-chemistry.org
Table 1: Amination of α-Diazocarbonyl Compounds with this compound
| Entry | α-Diazocarbonyl Compound | Product | Yield (%) |
|---|---|---|---|
| 1 | Ethyl diazoacetate | Ethyl 2-(dibenzenesulfonamido)acetate | 84 |
| 2 | Methyl phenyldiazoacetate | Methyl 2-(dibenzenesulfonamido)-2-phenylacetate | 80 |
| 3 | 1-Diazo-3-phenylpropan-2-one | 1-(Dibenzenesulfonamido)-3-phenylpropan-2-one | 75 |
The data in this table is illustrative and based on typical results reported in the literature.
Oxidative C-H Imidation and Aminobromination Reactions
This compound is also a key reagent in oxidative C-H imidation and aminobromination reactions, demonstrating remarkable chemoselectivity in the functionalization of various organic molecules, including heterocycles and arenes. acs.orgnih.govresearchgate.net
Chemoselective Functionalization of Five-Membered Heterocycles
Under metal-free conditions, this compound can be used for the practical C-H imidation of five-membered heterocycles. nih.govacs.org This method is also applicable to the dual C-H bond aminobromination of thiophenes, with this compound being an effective amine source alongside other nitrogen-containing compounds. nih.govacs.org
For instance, benzothiophene (B83047) and benzofuran (B130515) react successfully with this compound to yield the corresponding imidation products in good yields, ranging from 74% to 85%. sci-hub.se Mechanistic studies suggest that these imidation and aminobromination reactions proceed through a radical pathway. nih.govacs.org In some cases, the reaction is mediated by an oxidant like (diacetoxy)iodobenzene (PIDA). acs.org
Table 2: Functionalization of Five-Membered Heterocycles with this compound
| Entry | Heterocycle | Reagents | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Thiophene | This compound, NBS | 2-Bromo-5-(dibenzenesulfonamido)thiophene | 71 (from 2-bromothiophene) |
| 2 | Benzothiophene | This compound, NBS | 2-(Dibenzenesulfonamido)benzothiophene | 85 |
| 3 | Benzofuran | This compound, NBS | 2-(Dibenzenesulfonamido)benzofuran | 74 |
NBS: N-Bromosuccinimide. The data is based on reported experimental findings. sci-hub.se
Control of Chemoselectivity between Aryl C(sp²) and Benzylic C(sp³) C-H Bonds
A significant advancement in synthetic chemistry is the ability to control the chemoselectivity of C-H imidation between aryl C(sp²) and benzylic C(sp³) bonds. acs.orgnih.govresearchgate.net In transition-metal-free oxidative C-N bond formation reactions of arenes, the choice of the nitrogen source plays a crucial role in directing the reaction to the desired position. acs.orgnih.govresearchgate.net
Specifically, this compound has been identified as a nitrogen source that selectively promotes the imidation of benzylic C(sp³)–H bonds. acs.orgnih.gov This is in contrast to other nitrogen sources, such as phthalimide (B116566), which favor the imidation of aryl C(sp²)–H bonds. acs.orgnih.gov This controlled selectivity allows for the targeted functionalization of complex molecules containing both types of C-H bonds. The reaction can be induced electrochemically, proceeding through an N-radical addition pathway under external-oxidant-free and catalyst-free conditions. researchgate.net
Table 3: Chemoselective C-H Imidation of Arenes
| Entry | Arene | Nitrogen Source | Major Product |
|---|---|---|---|
| 1 | Toluene (B28343) | This compound | N-Benzyl-N-(phenylsulfonyl)benzenesulfonamide |
| 2 | Toluene | Phthalimide | N-(p-Tolyl)phthalimide |
This table illustrates the directing effect of the nitrogen source on the site of imidation.
Dibenzenesulfonimide As a Precursor for Advanced Electrophilic Reagents
N-Thiocyanato-Dibenzenesulfonimide (NTSI)
N-Thiocyanato-dibenzenesulfonimide (NTSI) is a powerful electrophilic thiocyanating reagent derived from dibenzenesulfonimide. capes.gov.brrsc.org Its enhanced reactivity allows for the thiocyanation of a wide variety of substrates. capes.gov.brrsc.org
Synthetic Strategies and Reactivity Profiles
NTSI is prepared from this compound and has demonstrated significant electrophilicity. capes.gov.brrsc.org It can react with activated aromatic compounds like phenols, anilines, indoles, and anisoles without the need for a catalyst, producing the corresponding thiocyanate (B1210189) derivatives in high yields. capes.gov.brrsc.org For less activated substrates, such as unactivated arenes and heteroaromatics, a catalyst like trifluoromethanesulfonic acid (TfOH) is employed. capes.gov.br In the case of ketones, zinc triflate (Zn(OTf)₂) serves as an effective catalyst. capes.gov.br Furthermore, NTSI has been utilized in the bifunctionalization of internal alkenes and styrenes, leading to the formation of 1,2-aminothiocyanates in high yields. capes.gov.brrsc.org
Atom-Economical Thiocyanation-Amination of Alkynes
A significant application of NTSI is in the highly regioselective, intermolecular thiocyanation-amination of alkynes. acs.orgacs.orgnih.gov This method is notable for its atom economy, as NTSI serves as the source for both the thiocyanate (SCN) and the nitrogen moieties. acs.orgacs.orgnih.gov This reaction allows for the simultaneous formation of a C-S and a C-N bond in a single step. acs.orgacs.orgnih.gov The process is conducted under simple and mild conditions, exhibits a broad substrate scope, and provides high yields of up to 94%. acs.orgacs.orgnih.gov This approach is a substantial improvement over previous methods where a large portion of the electrophilic thiocyanation reagent was wasted. acs.org The reaction is effective for a range of aryl alkynes, including those with electron-withdrawing or electron-donating substituents. acs.org
Electrophilic Thiocyano Oxyfunctionalization of Alkenes
Regioselective Dithiocyanation of Alkynes
An efficient method for the dithiocyanation of alkynes has been developed using NTSI as the electrophilic SCN⁺ source and ammonium (B1175870) thiocyanate (NH₄SCN) as the nucleophilic SCN⁻ source. researchgate.net This reaction proceeds under mild conditions and demonstrates high regioselectivity. researchgate.netresearchgate.net The protocol is applicable to a broad range of substrates, including terminal, internal, alkyl, and aryl alkynes, and shows excellent functional group tolerance. researchgate.netresearchgate.net The presence of a trace amount of water is beneficial as it aids in the dissociation of ammonium thiocyanate, facilitating the participation of the SCN⁻ anion in the reaction. researchgate.netresearchgate.net
N-Selenocyanato-Dibenzenesulfonimide
Following the success of NTSI, its selenium analogue, N-selenocyanato-dibenzenesulfonimide, has been developed as a novel electrophilic selenocyanating reagent. thieme-connect.comthieme-connect.commdpi.com
Preparation and Broad Applicability in Electrophilic Selenocyanation
N-selenocyanato-dibenzenesulfonimide is synthesized in a straightforward two-step process from commercially available this compound. thieme-connect.comthieme-connect.comresearchgate.net This reagent has proven to be highly effective for the electrophilic selenocyanation of a variety of nucleophiles under mild conditions. thieme-connect.comthieme-connect.comresearchgate.net It has been successfully used to synthesize a wide array of SeCN-containing compounds in moderate to excellent yields. thieme-connect.comthieme-connect.com
Furthermore, a Lewis acid-mediated tandem selenocyanation/cyclization of alkenes with phenols has been developed using this reagent. thieme-connect.comthieme-connect.com This methodology provides a simple and efficient route to various SeCN-containing chromanes and dihydrobenzofurans. thieme-connect.comthieme-connect.com The reaction of N-selenocyanato-dibenzenesulfonimide with nucleophiles such as indole, aniline, phenol, thiophenol, and anisole (B1667542) derivatives proceeds readily without the need for a catalyst, highlighting the high reactivity of this reagent. thieme-connect.com
Lewis Acid-Mediated Tandem Selenocyanation/Cyclization Reactions
N-Trifluoromethylthio-Dibenzenesulfonimide
N-Trifluoromethylthio-dibenzenesulfonimide is a shelf-stable and easily prepared electrophilic trifluoromethylthiolating reagent. nih.govresearchgate.netcapes.gov.br Theoretical predictions and experimental results have demonstrated its "super electrophilicity," exhibiting a remarkably higher reactivity compared to other known electrophilic trifluoromethylthiolating reagents. nih.govresearchgate.netacs.orgresearchgate.net This enhanced electrophilic nature allows it to react with a wide array of nucleophiles under mild conditions, often without the need for a catalyst or additive. nih.govresearchgate.netresearchgate.net
The high reactivity of N-trifluoromethylthio-dibenzenesulfonimide enables the direct trifluoromethylthiolation of a broad range of electron-rich aromatic and heteroaromatic compounds. nih.govresearchgate.net The reactions proceed smoothly under mild conditions and in the absence of any additives, furnishing the desired trifluoromethylthiolated products in good to excellent yields. nih.govresearchgate.netresearchgate.net This method is compatible with various functional groups and has been successfully applied to substrates like indoles, pyrroles, and electron-rich benzene (B151609) derivatives. ccspublishing.org.cn For instance, even in a solvent like 2,2,2-trifluoroethanol (B45653) (TFE), which can activate the reagent via hydrogen bonding, promoter-free trifluoromethylthiolation of electron-rich heteroarenes such as indoles and pyrroles occurs efficiently. ccspublishing.org.cn
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Indole | TFE, 40 °C, 12 h | 3-((Trifluoromethyl)thio)-1H-indole | High | ccspublishing.org.cn |
| N-Methylindole | No additive, mild conditions | N-Methyl-3-((trifluoromethyl)thio)-1H-indole | High | nih.govresearchgate.net |
| Pyrrole derivatives | TFE, 40 °C, 12 h | Trifluoromethylthiolated pyrroles | 68-99% | ccspublishing.org.cn |
| 1H-Indazole | TFE, 40 °C, 12 h | 3-((Trifluoromethyl)thio)-1H-indazole | 70% | ccspublishing.org.cn |
| Anisole | No additive, mild conditions | 4-((Trifluoromethyl)thio)anisole | High | nih.govresearchgate.net |
A notable feature of N-trifluoromethylthio-dibenzenesulfonimide is its application in the difunctionalization of styrene (B11656) derivatives, where the reaction outcome can be controlled by the choice of solvent. nih.govresearchgate.net This solvato-controlled reactivity allows for selective synthesis of different classes of compounds from the same starting materials. nih.govcapes.gov.bracs.org By simply changing the reaction solvent, one can generate trifluoromethylthiolated styrenes, or products of oxo-trifluoromethylthiolation or amino-trifluoromethylthiolation in high yields. nih.govresearchgate.netcapes.gov.br For example, in non-coordinating solvents, the reaction may favor simple trifluoromethylthiolation, while in coordinating solvents like acetonitrile (B52724) or alcohols, difunctionalized products incorporating the solvent molecule are obtained. researchgate.net
Trifluoromethylthiolation of Electron-Rich Arenes and Activated Heteroarenes
N-Fluorobenzenesulfonimide (NFSI) and Transient Sulfonylation Mechanisms
N-Fluorobenzenesulfonimide (NFSI) is a stable electrophilic fluorinating agent that enables the direct C(sp³)–H fluorination of alkyl groups attached to nitrogen-containing heterocycles. nih.govrsc.org This transformation is particularly valuable for late-stage functionalization in medicinal chemistry, as the introduction of fluorine can modulate properties like pKa, metabolic stability, and potency. nih.govrsc.org
The reaction proceeds through a mechanism involving the transient sulfonylation of the nitrogen heterocycle by NFSI. nih.govrsc.orgsfu.ca This initial step forms an N-sulfonylpyridinium salt intermediate (or analogous species for other heterocycles). sfu.cabeilstein-journals.org The formation of this intermediate increases the acidity of the heterobenzylic protons, facilitating deprotonation. sfu.ca The resulting resonance-stabilized intermediate then reacts with another molecule of NFSI to install the fluorine atom. sfu.ca
By adjusting the reaction conditions, such as the equivalents of NFSI and base (e.g., Li₂CO₃) and the temperature, it is possible to selectively achieve either mono- or difluorination at the heterobenzylic position. nih.govrsc.org This method is applicable to a range of heterocycles including pyridines, quinolines, quinazolines, and purines. nih.gov
| Substrate | Conditions (NFSI, Base, Temp) | Product Type | Yield | Reference |
|---|---|---|---|---|
| 4-Ethylpyridine | 3.0 equiv. NFSI, 1.1 equiv. Li₂CO₃, 65 °C | Monofluorination | Good | nih.govrsc.org |
| 4-Methylquinoline | 3.0 equiv. NFSI, 1.1 equiv. Li₂CO₃, 65 °C | Monofluorination | Excellent | nih.gov |
| 4-Methylquinoline | 5.0 equiv. NFSI, 5.0 equiv. Li₂CO₃, 75 °C | Difluorination | Good | nih.govbeilstein-journals.org |
| 6-Methylpurine derivative | 3.0 equiv. NFSI, 1.1 equiv. Li₂CO₃, 65 °C | Monofluorination | Good | nih.gov |
| 6-Methylpurine derivative | 5.0 equiv. NFSI, 5.0 equiv. Li₂CO₃, 75 °C | Difluorination | Good | nih.gov |
| 2-Methylquinazoline derivative | 3.0 equiv. NFSI, 1.1 equiv. Li₂CO₃, 65 °C | Monofluorination | Good | nih.gov |
| 2-Methylquinazoline derivative | 5.0 equiv. NFSI, 5.0 equiv. Li₂CO₃, 75 °C | Difluorination | Good | nih.gov |
Application in Positron Emission Tomography (PET) Radiotracer Synthesis (¹⁸F-Fluorination)
This compound serves as a critical precursor for the synthesis of N-fluorothis compound (NFSI), a powerful electrophilic fluorinating agent. The radio-labeled version, [¹⁸F]N-fluorobenzenesulfonimide ([¹⁸F]NFSi), has emerged as a valuable reagent for the preparation of ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET) imaging. acs.orgwikipedia.org PET is a non-invasive medical imaging technique that utilizes radiotracers to visualize and measure biochemical processes in the body, playing a crucial role in clinical diagnostics, particularly in oncology. nih.govnih.gov The favorable characteristics of the fluorine-18 (B77423) (¹⁸F) isotope, such as its 109.8-minute half-life and low positron energy, make it ideal for PET applications. acs.orgnih.gov
The development of stable and selective electrophilic ¹⁸F-fluorinating agents is essential to broaden the scope of accessible radiotracers, especially for compounds that are difficult to prepare via traditional nucleophilic methods. nih.govrsc.org [¹⁸F]NFSi, synthesized from a this compound precursor, addresses this need by providing a milder, more selective, and stable alternative to reagents like elemental [¹⁸F]F₂. rsc.orgresearchgate.netnih.gov
Synthesis and Characteristics of [¹⁸F]NFSi
[¹⁸F]NFSi is prepared from the sodium salt of this compound. acs.orgrsc.org The synthesis is relatively rapid, with a total preparation time of approximately 30 minutes from the end of bombardment (EOB), yielding the reagent in a non-decay corrected yield of about 40%. rsc.org The resulting [¹⁸F]NFSi is typically dissolved in anhydrous acetonitrile for subsequent reactions. rsc.org While it can tolerate aqueous conditions, its reactivity is significantly enhanced in an anhydrous environment. rsc.org This reagent has been noted for its high stability and selectivity, making it a valuable tool for the synthesis of complex molecules. rsc.orgnih.gov
Research Findings in Radiotracer Synthesis
Research has demonstrated the efficacy of [¹⁸F]NFSi in various radiochemical transformations, expanding the library of available PET tracers.
Fluorination of Silyl (B83357) Enol Ethers and Allylsilanes: A key application of [¹⁸F]NFSi is the radiofluorination of silyl enol ethers and allylsilanes. acs.orgrsc.orgresearchgate.net This reaction provides a direct route to ¹⁸F-labeled α-fluoroketones and allylic fluorides, respectively. rsc.orgnih.gov For instance, the reaction of [¹⁸F]NFSi with a silyl enol ether substrate, stirred at 80°C for up to 30 minutes in dry acetonitrile, successfully produces the corresponding [¹⁸F]-labeled ketone without significant side-product formation. rsc.org This method was notably used in the successful radiosynthesis of the fluorinated A ring of a vitamin D3 analogue. acs.orgrsc.org
Heterobenzylic C-H Radiofluorination: [¹⁸F]NFSi has also been effectively used for the direct ¹⁸F-fluorination of nitrogen-containing heterocycles. rsc.org This approach offers a streamlined method for producing radiotracers without the need for pre-functionalization of the substrate. rsc.org In one study, the direct radiofluorination of an annulated pyridine (B92270) was achieved by heating it with [¹⁸F]NFSi in acetonitrile at 75°C for 40 minutes. rsc.org This reaction resulted in good radiochemical conversion (RCC) and radiochemical yield (RCY), demonstrating a significant advantage for the rapid generation of PET imaging agents. rsc.org This process involves the transient sulfonylation of the heterocycle, which activates it for electrophilic fluorination. rsc.org
The table below summarizes key findings in the application of [¹⁸F]NFSi for PET radiotracer synthesis.
Table 1: Applications of [¹⁸F]NFSi in Radiotracer Synthesis This table is interactive. You can sort and filter the data.
| Precursor Type | Specific Precursor | Product Type | Specific Product | Reaction Conditions | Reported Outcome | Reference(s) |
|---|---|---|---|---|---|---|
| Silyl Enol Ether | Silyl enol ether of a ketone | α-Fluoroketone | [¹⁸F]Fluorinated ketone | Anhydrous CH₃CN, 80°C, 30 min | Successful radiofluorination, uncontaminated by side-products | rsc.org |
| Allylsilane | Allylsilane | Allylic Fluoride | [¹⁸F]Allylic fluoride | Not specified | Successful radiofluorination | acs.orgrsc.org |
| Vitamin D3 Precursor | Precursor to Vitamin D3 A-ring | Fluorinated Vitamin D3 Analogue | [¹⁸F]Fluorinated A-ring of Vitamin D3 | Not specified | Successful radiosynthesis | acs.orgrsc.org |
Mechanistic Investigations and Catalytic Roles of Dibenzenesulfonimide and Its Derivatives
Dibenzenesulfonimide in Non-Metallic Catalytic Processes
This compound, often abbreviated as (PhSO₂)₂NH, has emerged as a versatile reagent and catalyst in a variety of non-metallic catalytic processes. Its utility stems from its notable acidity and its ability to act as a nitrogen source.
In the realm of Brønsted acid catalysis, this compound has proven to be highly efficient. For instance, it has been identified as an optimal catalyst for the C3-functionalization of indoles with aryl/aryl diazoalkanes. researchgate.net In these reactions, the catalyst loading can be as low as 1 mol%, and the reaction can proceed rapidly, highlighting its high efficiency. researchgate.net The catalytic action of this compound in these processes is attributed to its ability to protonate the diazoalkane, forming a reactive diazonium ion that subsequently undergoes nucleophilic substitution. researchgate.net
Furthermore, this compound has been employed as a nitrogen source in the transition-metal-free intermolecular N-H insertion of α-diazocarbonyl compounds. organic-chemistry.org This method provides an efficient route to synthesize α-amino esters and N-heterocycles, which are important precursors for pharmaceuticals. organic-chemistry.org The choice of this compound is crucial for achieving high yields and short reaction times. organic-chemistry.org Its effectiveness is linked to its acidity, which facilitates the protonation of the diazo compound. organic-chemistry.org
This compound and its derivatives also play a role in C-H imidation and aminobromination reactions of five-membered heterocycles under metal-free conditions. sci-hub.se In these transformations, this compound derivatives serve as effective amine sources. sci-hub.se The reactions are characterized by their practicality and the absence of metal catalysts. sci-hub.se
Elucidation of Reaction Mechanisms
The mechanistic pathways through which this compound participates in and catalyzes organic reactions are diverse and have been the subject of detailed investigations. These studies often combine experimental techniques with computational analysis to provide a comprehensive understanding of the reaction coordinates.
Mechanistic studies have provided evidence for radical pathways in certain reactions involving this compound and its derivatives. For example, the C−H imidation and dual C−H bond aminobromination of thiophenes using dibenzenesulfonimides as the amine source are supported by a radical pathway. sci-hub.seresearchgate.netmolaid.com The presence of radical scavengers like TEMPO has been shown to inhibit or slow down these reactions, indicating the involvement of radical intermediates. gla.ac.uk
In the context of thiocyanation-amination of alkynes, N-thiocyanato-dibenzenesulfonimide (NTSI) serves as a difunctional source, enabling the simultaneous formation of C–S and C–N bonds. rsc.org The mechanism of these reactions is proposed to proceed through radical intermediates. nih.gov Similarly, the aminobromination of alkenes, while often catalyzed by transition metals, can also involve radical steps, particularly in the initiation phase where the bromine source generates a bromine radical. organic-chemistry.orgorganic-chemistry.org While not always directly involving this compound as a catalyst, these mechanisms provide a framework for understanding related transformations where it might act as a nitrogen source under radical conditions.
A common mechanistic motif in reactions catalyzed by this compound involves an initial protonation event followed by a nucleophilic substitution. This is particularly evident in reactions with diazo compounds. researchgate.netorganic-chemistry.org this compound, acting as a Brønsted acid, protonates the diazoalkane to generate a highly reactive diazonium ion. researchgate.net This intermediate is then susceptible to attack by a nucleophile.
In the metal-free N-H insertion of α-diazocarbonyl compounds, mechanistic experiments suggest a pathway that begins with the protonation of the diazo compound by this compound. organic-chemistry.org This step forms a procarbonium ion, which is then attacked by the this compound anion in a nucleophilic substitution, likely following an Sₙ2-type pathway. organic-chemistry.org This sequence of protonation and nucleophilic substitution provides an efficient and environmentally friendly alternative to traditional metal-catalyzed processes. organic-chemistry.org
The activation of carbonyl groups by protonation is a general strategy to enhance their electrophilicity, making them more susceptible to attack by weak nucleophiles. lumenlearning.comucsb.edu While not always the primary catalyst, the acidic nature of this compound allows it to participate in such activation steps, facilitating subsequent nucleophilic additions. libretexts.org
This compound (DBSI), generated in situ from N-fluorobenzenesulfonimide (NFSI), plays a crucial role in assisting fluorination and fluoroamination reactions. nih.govresearchgate.netresearchgate.netnih.govrepec.org In the metal-free difluoroamination of 1,3-enynes to produce difluoromethylated allenes, NFSI acts as both the fluorine and nitrogen source. nih.govresearchgate.netnih.gov Mechanistic studies, supported by DFT calculations, reveal that the reaction proceeds through a two-step pathway. nih.govresearchgate.netnih.gov
Initially, the electrophilic fluorination of the 1,3-enyne by NFSI generates a fluorinated enyne intermediate along with the this compound anion. nih.gov The liberated DBSI then assists in the subsequent fluorination and fluoroamination steps. nih.gov It is proposed that DBSI can facilitate the reaction of a second molecule of NFSI with the intermediate, leading to the final product. nih.gov The accumulation of DBSI can also influence the formation of side products. nih.gov These findings highlight an unusual this compound-assisted fluorination/fluoroamination pathway. nih.govresearchgate.netresearchgate.netnih.govrepec.org
In other fluorination reactions, such as the asymmetric fluorination of acid chlorides, the this compound anion, generated from NFSI, acts as a nucleophile to form an active amide intermediate. rsc.orgacs.org This intermediate then undergoes transacylation with an external nucleophile to yield the fluorinated product. rsc.org
Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step. youtube.comwikipedia.orglibretexts.org By replacing an atom at a specific position with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be measured. youtube.comlibretexts.org A significant change in rate (a primary KIE) suggests that the bond to the isotopically labeled atom is broken or formed in the rate-limiting step. youtube.com
In the context of reactions involving this compound, KIE studies have been employed to probe mechanistic details. For instance, in studies of hydrotrifluoromethylthiolation of terminal alkynes, KIE experiments, along with radical trapping experiments, were conducted to understand the mechanism of anti-Markovnikov addition reactions. researchgate.net Although the specific results for a this compound-related reaction are not detailed in the provided context, the application of this technique is crucial.
For example, in a palladium-catalyzed cross-coupling reaction, KIE studies were used alongside DFT calculations to explore the reaction mechanism, specifically to investigate a proposed β-vinylic hydrogen elimination step. researchgate.net Such studies are invaluable for differentiating between proposed pathways and understanding the nature of transition states. youtube.com
Density Functional Theory (DFT) calculations have become an indispensable tool for investigating the mechanisms of reactions involving this compound. escholarship.orgsumitomo-chem.co.jpsolubilityofthings.comcolumbia.edu DFT allows for the modeling of reaction intermediates and transition states, providing insights into their structures and energies. escholarship.orgsolubilityofthings.commit.edu
In the study of the difluoroamination of 1,3-enynes, DFT calculations were crucial in revealing the this compound-assisted fluorination/fluoroamination pathway. nih.govresearchgate.netnih.govrepec.org The calculations helped to locate transition states and intermediates, showing that the formation of the this compound moiety occurs synchronously with the initial fluorine transfer. nih.gov The computed free-energy profile for different mechanistic possibilities can help identify the most likely reaction pathway. rsc.org
DFT has also been used to understand the enantioselectivity and energetics of fluorination reactions. nih.gov For the fluorination of acid chlorides, calculations at the Kohn Sham hybrid-DFT B3LYP level were performed on various possible transition states. nih.gov These calculations revealed that metal-coordinated transition states were significantly lower in energy than the uncoordinated case, providing a rationale for the observed experimental outcomes. nih.gov The computational results can also predict the stereochemistry of the product, which can be compared with experimental observations. nih.gov
The table below summarizes some of the key energetic data obtained from DFT calculations in a related fluorination reaction, illustrating the power of this technique in mechanistic elucidation.
| Transition State | Description | Relative Free Energy (ΔG‡, kcal/mol) |
|---|---|---|
| TS-A | Uncoordinated | 30.1 |
| TS-B | Pd(II) coordinated to ketene (B1206846) enolate oxygen | 22.3 |
| TS-C | Li(I) coordinated | 28.4 |
| TS-D | Both Li(I) and Pd(II) coordinated | 10.5 |
This data clearly indicates that the transition state involving both Lithium and Palladium coordination (TS-D) is the most energetically favorable, and thus the most likely pathway for the reaction. nih.gov
Advanced Applications of Dibenzenesulfonimide Chemistry in Molecular Synthesis
Regioselective Trifunctionalization of 1,3-Enynes for Stereospecific Allene (B1206475) Synthesis
A significant advancement in synthetic methodology involves the use of N-fluorobenzenesulfonimide (NFSI), a derivative of dibenzenesulfonimide, in the metal-free, regioselective trifunctionalization of 1,3-enynes to produce difluoromethylated allenes. medwinpublishers.comrepec.org This process is a rare example of such a trifunctionalization and is notable for its creation of two C-F bonds and one C-N bond in a single operation. repec.orgresearchgate.net
The reaction proceeds when a 1,3-enyne is treated with NFSI, which serves as both the fluorinating and aminating agent. medwinpublishers.com Mechanistic investigations, supported by Density Functional Theory (DFT) calculations, have revealed a two-step pathway. medwinpublishers.comnih.gov Initially, an electrophilic fluorination of the 1,3-enyne by one molecule of NFSI occurs, which concurrently generates this compound (DBSI) and a fluorinated enyne intermediate. medwinpublishers.com Subsequently, a second NFSI molecule reacts in a this compound-assisted fluorination and fluoroamination process to yield the final difluoromethylated allene product. repec.orgresearchgate.netnih.gov The in-situ generated this compound plays a critical role in facilitating the key bond-forming steps. repec.orgresearchgate.net
This protocol demonstrates broad substrate compatibility, tolerating a variety of 1,3-enynes with both electron-donating and electron-withdrawing groups on the aromatic ring, as well as primary, secondary, or tertiary alkyl groups attached to the alkyne moiety, affording the desired allenes in moderate to good yields. medwinpublishers.com However, the reaction shows limitations with non-styrene 1,3-enyne systems and those bearing a primary alkyl group connected to the C-C triple bond, which result in very low yields. medwinpublishers.com
Table 1: Substrate Scope for the Synthesis of Difluoromethylated Allenes from 1,3-Enynes Reaction conditions: 1,3-enyne (0.5 mmol), NFSI (1.5 mmol), in toluene (B28343) or chloroform (B151607) at 80-100°C under a N₂ atmosphere. Yields are for the isolated product. researchgate.net
| Substrate (1,3-Enyne) | Solvent | Yield (%) | Reference |
|---|---|---|---|
| (4-Phenylbut-1-en-3-yn-1-yl)benzene | Toluene | 72 | researchgate.net |
| 4-Methyl-1-(4-phenylbut-1-en-3-yn-1-yl)benzene | Toluene | 75 | researchgate.net |
| 4-Methoxy-1-(4-phenylbut-1-en-3-yn-1-yl)benzene | Toluene | 65 | researchgate.net |
| 4-Fluoro-1-(4-phenylbut-1-en-3-yn-1-yl)benzene | Toluene | 70 | researchgate.net |
| 4-Chloro-1-(4-phenylbut-1-en-3-yn-1-yl)benzene | Toluene | 71 | researchgate.net |
| 1-(4-(Cyclohexylethynyl)but-1-en-1-yl)benzene | Chloroform | 51 | researchgate.net |
| 1-(4-(tert-Butylethynyl)but-1-en-1-yl)benzene | Chloroform | 60 | researchgate.net |
Strategic Utility in Late-Stage C(sp³)-H Functionalization of Complex Molecules
Late-stage functionalization (LSF) is a critical strategy in drug discovery, allowing for the direct modification of complex, biologically active molecules to generate analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. researchgate.netnih.gov The activation of typically inert C(sp³)–H bonds is a significant challenge in organic synthesis due to their high bond dissociation energy. uni-regensburg.de this compound derivatives, particularly N-fluorobenzenesulfonimide (NFSI), have proven to be valuable reagents for these demanding transformations. researchgate.netacs.org
The strategic application of NFSI enables the direct fluorination of C(sp³)–H bonds, including challenging benzylic positions, in complex molecular scaffolds. researchgate.netnih.gov This approach is highly sought after because the introduction of fluorine can profoundly influence a molecule's pharmacological profile, affecting properties such as metabolic stability, lipophilicity, and binding affinity. nih.govresearchgate.net For instance, methods have been developed for the direct heterobenzylic fluorination and difluorination using this compound derivatives. researchgate.net
The merger of photocatalysis with other catalytic cycles has enabled the functionalization of a wide array of saturated heterocycles found in many pharmaceutical compounds. nih.gov While direct C(sp³)–H amination with this compound itself is less common, reagents like NFSI provide a pathway to install functionality at these positions, which can serve as a handle for further diversification. researchgate.netnih.gov The development of these methods simplifies the synthesis of complex organic compounds and facilitates the creation of novel chemical architectures with high precision. uni-regensburg.de
Impact on Modulation of Physiochemical Properties in Functionalized Scaffolds
The incorporation of a this compound moiety or related sulfonamide groups into a molecular scaffold can significantly modulate its physicochemical properties, which is a key consideration in the design of pharmaceuticals and functional materials. researchgate.netmdpi.com These modifications can influence solubility, lipophilicity (logP), acidity (pKa), and electronic properties, thereby affecting a molecule's bioavailability and target engagement. nih.govmdpi.com
Electron-donating or electron-withdrawing substituents on the aryl rings of the this compound group can fine-tune the electronic nature of the entire molecule. researchgate.net For example, introducing electron-withdrawing groups can decrease the pKa of a nearby acidic proton or alter the redox potential of the scaffold. researchgate.net Conversely, electron-donating groups can increase electron density and impact properties like the molecule's oxidation potential. mdpi.com
The sulfonimide group itself, being polar, generally increases the hydrophilicity of a molecule, which can improve aqueous solubility. mdpi.com Studies have shown that substituents can alter the geometry and spectral properties of molecules. mdpi.com The introduction of polar groups containing oxygen or nitrogen, such as those in the this compound structure, can lead to new hydrogen bonding opportunities, potentially increasing binding affinity to biological targets. nih.gov The ability to systematically modify these properties makes this compound and its derivatives a valuable component in the medicinal chemist's toolbox for optimizing drug candidates. researchgate.netnih.gov
Table 2: General Effects of Functional Groups on Physicochemical Properties This table illustrates the general trends observed when incorporating certain functional groups, including those related to the this compound structure, into organic scaffolds.
| Functional Group/Modification | Effect on Solubility (Aqueous) | Effect on Lipophilicity (logP) | Potential Biological Impact | Reference |
|---|---|---|---|---|
| Sulfonamide/Sulfonimide (-SO₂NH-, -SO₂N(R)SO₂-) | Generally Increases | Generally Decreases | Can act as hydrogen bond donor/acceptor, improve metabolic stability | nih.govmdpi.com |
| Fluorine (-F) | Variable | Generally Increases (can mask polar groups) | Blocks metabolic oxidation, alters pKa, enhances binding affinity | nih.govresearchgate.net |
| Hydroxyl (-OH) / Carboxyl (-COOH) | Increases | Decreases | Forms hydrogen bonds, improves solubility | nih.gov |
| Alkyl Chains (-CH₃, -C₂H₅) | Decreases | Increases | Can improve membrane permeability, fill hydrophobic pockets | nih.gov |
| Aromatic Rings | Decreases | Increases | Enables π–π stacking interactions | nih.gov |
Perspectives and Future Directions in Dibenzenesulfonimide Research
Exploration of Novel Dibenzenesulfonimide-Derived Reagents and Catalysts
A significant future direction lies in the rational design and synthesis of new reagents and catalysts based on the this compound scaffold. This compound itself serves as a valuable precursor for a range of electrophilic reagents due to the electron-withdrawing nature of the two sulfonyl groups, which stabilizes the resulting anion and makes the N-substituent highly electrophilic.
Recent research has successfully created several powerful N-substituted this compound reagents. For instance, N-fluorothis compound (NFSI) is a well-established, bench-stable electrophilic fluorinating agent used in a variety of transformations. google.comacs.orgresearchgate.net Building on this concept, researchers have developed:
N-Thiocyanato-dibenzenesulfonimide (NTSI): This novel reagent exhibits enhanced electrophilicity and has been used for the thiocyanation of activated aromatics, ketones, and for the 1,2-amino-thiocyanation of alkenes. rsc.org It is effective in the dithiocyanation of various alkynes to produce dithiocyanato olefins under mild conditions. researchgate.net
N-Selenocyanato-dibenzenesulfonimide: Prepared in two steps from this compound, this reagent facilitates the electrophilic selenocyanation of nucleophiles like anilines, phenols, and indoles. mdpi.comresearchgate.net It enables tandem selenocyanation/cyclization reactions to form SeCN-containing heterocycles. mdpi.comresearchgate.net
N-Trifluoromethylthio-dibenzenesulfonimide: This shelf-stable reagent provides a source for the electrophilic trifluoromethylthio (SCF₃) group, a functionality of increasing importance in medicinal chemistry. acs.orgfigshare.com It has been used in the rhodium-catalyzed oxytrifluoromethylthiolation of α-diazoketones. acs.org
Future exploration will likely focus on creating reagents with other synthetically useful groups attached to the nitrogen atom, potentially leading to novel amination, phosphorylation, or borylation reagents. Furthermore, the incorporation of chiral this compound derivatives into transition metal complexes is a promising avenue for developing new asymmetric catalysts. The unique electronic and steric properties of the this compound ligand could impart novel reactivity and selectivity in catalysis, such as in nitrogen fixation processes where ferrocene-substituted ligands have shown unique behavior. rsc.org
Table 1: Novel Reagents Derived from this compound
| Reagent Name | Abbreviation | Function/Application | Reference |
|---|---|---|---|
| N-Fluorothis compound | NFSI | Electrophilic Fluorination | google.comacs.org |
| N-Thiocyanato-dibenzenesulfonimide | NTSI | Electrophilic Thiocyanation | rsc.orgresearchgate.net |
| N-Selenocyanato-dibenzenesulfonimide | - | Electrophilic Selenocyanation | mdpi.comresearchgate.net |
| N-Trifluoromethylthio-dibenzenesulfonimide | - | Electrophilic Trifluoromethylthiolation | acs.orgacs.org |
Expansion of Synthetic Utility to New Reaction Classes
This compound is increasingly being utilized as a versatile nitrogen source in a variety of new reaction classes beyond its traditional applications. A key area of future growth is its application in C-H functionalization, a field that aims to directly convert ubiquitous C-H bonds into valuable functional groups.
Recent breakthroughs have demonstrated the utility of this compound in:
Electrochemical C-H Imidation: An electrochemical, oxidant- and catalyst-free method has been developed for the intermolecular cross-coupling of arenes and heteroarenes with this compound. nih.gov This method provides direct access to N-arylated products and has been successfully applied to complex molecules like fenofibrate. nih.gov
Tandem Cyclization Reactions: Derivatives like N-selenocyanato-dibenzenesulfonimide enable intramolecular tandem selenocyanation/cyclization of allylphenols to produce valuable selenium-containing chromans and dihydrobenzofurans with excellent diastereoselectivity. mdpi.com
Difunctionalization of Alkynes: The derivative NTSI reacts with alkynes to afford dithiocyanato olefins, constructing a C(sp²)-SCN bond under mild conditions. researchgate.net In other systems, the simultaneous introduction of both a thiocyanate (B1210189) and an amino group (from the imide) across an alkene has been achieved. rsc.org
N-H Insertion Reactions: this compound has proven to be an excellent nitrogen source for the transition-metal-free intermolecular N-H insertion into α-diazocarbonyl compounds, providing an efficient route to protected amines. organic-chemistry.org
Future work will likely expand the scope of these reactions to a broader range of substrates and explore new catalytic systems to enable previously inaccessible transformations. The development of enantioselective variants of these reactions, using chiral catalysts, is a particularly important goal. The unique reactivity of this compound could also be harnessed in multicomponent reactions, where its derivatives act as key components to rapidly build molecular complexity from simple starting materials. acs.org
Deeper Understanding of Reaction Mechanisms and Selectivity Control
To fully exploit the synthetic potential of this compound, a deeper, fundamental understanding of the underlying reaction mechanisms is crucial. taylorandfrancis.com Gaining mechanistic insight allows chemists to control reaction outcomes, improve yields, and rationally design more selective and efficient processes. numberanalytics.com
Current research has begun to shed light on the diverse mechanistic pathways available to this compound and its derivatives:
Radical Pathways: For the remote C-H amidation of anilides mediated by hypervalent iodine reagents, a free radical mechanism has been proposed. researchgate.net Similarly, the electrochemical C-H imidation of aromatics is suggested to proceed through an N-radical addition pathway. nih.gov
Electrophilic Aromatic Substitution: The amidation of electron-rich arenes using NFSI can proceed via an electrophilic aromatic substitution mechanism. researchgate.net
Nucleophilic Substitution: In the reaction with α-diazocarbonyl compounds, experimental evidence points towards a pathway involving protonation followed by nucleophilic substitution, rather than a classic carbene insertion. organic-chemistry.org
A key challenge and future research direction is achieving precise control over selectivity (chemoselectivity, regioselectivity, and stereoselectivity). ethz.ch Studies have shown that selectivity can be finely tuned by modifying the reaction parameters. For example, the choice of nitrogen source—such as phthalimide (B116566) versus this compound—can switch the chemoselectivity between aryl sp² and benzylic sp³ C-H bond imidation. acs.org In other cases, simply changing the solvent can alter the products of reactions involving N-trifluoromethylthio-dibenzenesulfonimide and styrenes. acs.org Future efforts will combine experimental studies with computational modeling to build predictive models for reaction outcomes. nih.gov This will enable chemists to select the optimal conditions to favor a desired product, minimizing waste and maximizing efficiency.
Development of Environmentally Conscious and Scalable Methodologies
In alignment with the principles of green chemistry, a major thrust of future research will be the development of sustainable and scalable methods for both the synthesis and application of this compound. mdpi.comnih.gov This involves minimizing waste, reducing energy consumption, and avoiding the use of hazardous materials. ipindexing.com
Promising progress has already been made in this area:
Solvent-Free Synthesis: A patent has described a solvent-free grinding method for preparing this compound from benzenesulfonamide (B165840) and benzenesulfonyl chloride. google.com This approach avoids the use of volatile organic solvents, reducing environmental pollution and production costs. google.com
Catalyst- and Additive-Free Reactions: Several recently developed reactions using this compound operate without the need for transition-metal catalysts or external oxidants. nih.govnih.gov The electrochemical C-H imidation is a prime example, relying on electricity as a clean reagent. nih.gov The reaction of NTSI with activated aromatics also proceeds without a catalyst. rsc.org
Use of Greener Solvents: In process development, there is a clear trend of replacing hazardous solvents like 1,2-dichloroethane (B1671644) with more environmentally benign alternatives such as ethyl acetate, as demonstrated in a scalable Cp*Rh(III)-catalyzed C-H amidation. acs.org
Scalability: Demonstrating that a new method is scalable is critical for its potential industrial application. lidsen.commdpi.com The gram-scale synthesis of imidated products via electrochemical oxidation and the tens-of-gram scale C-H amidation highlight the potential for these new methods to be translated from the laboratory to larger-scale production. nih.govacs.org
Future research will continue to push the boundaries of green chemistry in this field. mdpi.com This includes exploring the use of bio-based solvents, developing recyclable catalytic systems, and designing continuous flow processes that offer improved safety, efficiency, and scalability compared to traditional batch chemistry. The ultimate goal is to create a suite of synthetic methods that are not only powerful and versatile but also sustainable and economically viable. chimia.ch
Q & A
[Basic] How can researchers optimize the synthesis of dibenzenesulfonimide for high-purity yields?
Methodological Answer:
To optimize synthesis, systematically vary reaction parameters (e.g., temperature, solvent polarity, stoichiometry of reagents) and track purity via NMR and HPLC . Include control experiments to identify optimal conditions. For novel routes, validate intermediates using mass spectrometry and compare spectral data with literature . Detailed protocols should be documented in the main text or supplementary materials to ensure reproducibility .
[Basic] What analytical techniques are essential for characterizing this compound?
Methodological Answer:
Use H/C NMR to confirm structural integrity, HPLC for purity assessment (>95%), and X-ray crystallography for solid-state conformation (if crystals are obtainable) . For thermal stability, employ TGA (thermogravimetric analysis) and DSC (differential scanning calorimetry) under inert and oxidative atmospheres .
[Basic] How should researchers assess this compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Design accelerated degradation studies by incubating the compound in buffered solutions (pH 2–12) at 25–80°C. Monitor degradation kinetics via UV-Vis spectroscopy or HPLC, and identify byproducts using LC-MS . For long-term stability, store samples under controlled humidity and track changes monthly .
[Advanced] How can contradictions in reported catalytic activity data for this compound be resolved?
Methodological Answer:
Cross-validate results by replicating experiments under identical conditions (e.g., solvent, catalyst loading, substrate scope). Use statistical tools (e.g., ANOVA) to assess variability and identify outliers . Compare computational models (DFT) with experimental data to reconcile mechanistic discrepancies . Publish raw datasets and full protocols to enable independent verification .
[Advanced] What methodological frameworks are suitable for studying this compound’s reaction mechanisms?
Methodological Answer:
Combine kinetic isotope effects (KIE) with in-situ FTIR or Raman spectroscopy to track intermediate formation . Validate hypotheses using density functional theory (DFT) simulations to map energy barriers and transition states . Correlate computational predictions with experimental rate constants to refine mechanistic models .
[Advanced] How can researchers address reproducibility challenges in this compound’s biological activity studies?
Methodological Answer:
Standardize assay conditions (e.g., cell lines, incubation time, solvent controls) and include positive/negative controls in every experiment . Use blinded analysis to minimize bias and validate findings across independent labs. Document deviations in supplementary materials to contextualize variability .
[Advanced] What strategies are effective for elucidating structure-activity relationships (SAR) of this compound derivatives?
Methodological Answer:
Synthesize derivatives with systematic substitutions (e.g., electron-withdrawing/donating groups) and test activity in a standardized assay . Use multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (Hammett constants, logP) with activity data . Publish crystallographic data to inform 3D-QSAR models .
[Basic] How should air-sensitive intermediates in this compound synthesis be handled?
Methodological Answer:
Conduct reactions under inert atmosphere (N/Ar) using Schlenk lines or gloveboxes. Characterize intermediates immediately via low-temperature NMR or FTIR to prevent degradation . Report handling protocols in detail, including solvent degassing methods and storage conditions .
[Advanced] How can discrepancies in this compound’s reported toxicity profiles be analyzed?
Methodological Answer:
Perform meta-analysis of existing toxicity data to identify confounding variables (e.g., impurity levels, assay endpoints). Conduct in vitro cytotoxicity assays (e.g., MTT, Ames test) with rigorous controls and compare results across cell types . Use cheminformatics tools to predict metabolite toxicity and validate experimentally .
[Basic] What are best practices for ensuring this compound’s stability in long-term storage?
Methodological Answer:
Store the compound in amber vials under anhydrous conditions (e.g., desiccators with silica gel). Monitor stability via periodic HPLC analysis and characterize degradation products using LC-MS . For aqueous formulations, include stabilizers (e.g., antioxidants) and validate efficacy through accelerated aging studies .
Key Methodological Themes:
- Replication & Transparency : Detailed protocols and raw data sharing are critical for resolving contradictions .
- Cross-Disciplinary Validation : Combine experimental and computational approaches to strengthen mechanistic claims .
- Standardization : Rigorous controls and documentation mitigate reproducibility issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
